

Application Notes and Protocols for NHPI-PEG4-C2-NHS Ester Labeling

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Compound of Interest

Compound Name: *NHPI-PEG4-C2-NHS ester*

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This document provides a detailed, step-by-step protocol for the labeling of proteins, with a primary focus on antibodies, using the amine-reactive crosslinker, **NHPI-PEG4-C2-NHS ester**. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs), enabling the stable attachment of therapeutic payloads to monoclonal antibodies.

Introduction

NHPI-PEG4-C2-NHS ester is a chemical linker designed for bioconjugation. It features an N-Hydroxysuccinimide (NHS) ester group that reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The polyethylene glycol (PEG) spacer (PEG4) enhances solubility and can reduce non-specific binding of the resulting conjugate. The N-Hydroxyphthalimide (NHPI) group is another component of this specific linker, which is often utilized in the context of advanced linker technologies for ADCs. The overall process is a straightforward and common method for protein modification and conjugation.

The reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5), where the primary amine groups are deprotonated and thus more nucleophilic. It is crucial to use amine-free buffers, as they would otherwise compete with the target protein for reaction with the NHS ester.

Experimental Protocols

Materials

- Protein/Antibody of interest (in an amine-free buffer like PBS)
- **NHPI-PEG4-C2-NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer (pH 8.3-8.5)
- Quenching Solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine
- Purification column (e.g., desalting column, size-exclusion chromatography column)

Step-by-Step Labeling Procedure

1. Preparation of the Protein/Antibody:

- Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin). If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
- Adjust the concentration of the protein to 1-10 mg/mL in the Reaction Buffer.

2. Preparation of the **NHPI-PEG4-C2-NHS Ester** Solution:

- Allow the vial of **NHPI-PEG4-C2-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
- Immediately before use, prepare a stock solution of the **NHPI-PEG4-C2-NHS ester** in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.
- Note: NHS esters are sensitive to moisture and will hydrolyze. It is critical to use anhydrous solvents and prepare the solution fresh for each experiment.

3. Labeling Reaction:

- Calculate the required amount of **NHPI-PEG4-C2-NHS ester** solution to add to the protein solution. The optimal molar excess of the NHS ester will depend on the protein and the desired degree of labeling. A common starting point for antibodies is a 20-fold molar excess. [\[1\]](#)[\[2\]](#)[\[3\]](#)

- Add the calculated volume of the **NHPI-PEG4-C2-NHS ester** stock solution to the protein solution while gently vortexing.
- Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Protect the reaction from light if the linker or the conjugated molecule is light-sensitive.

4. Quenching the Reaction:

- (Optional but recommended) To stop the labeling reaction, add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching solution will react with any unreacted NHS ester.

5. Purification of the Labeled Protein:

- Remove unreacted **NHPI-PEG4-C2-NHS ester** and byproducts by running the reaction mixture through a desalting column or a size-exclusion chromatography column.
- Collect the fractions containing the labeled protein.
- The purified, labeled protein can be stored under conditions that are optimal for the unlabeled protein.

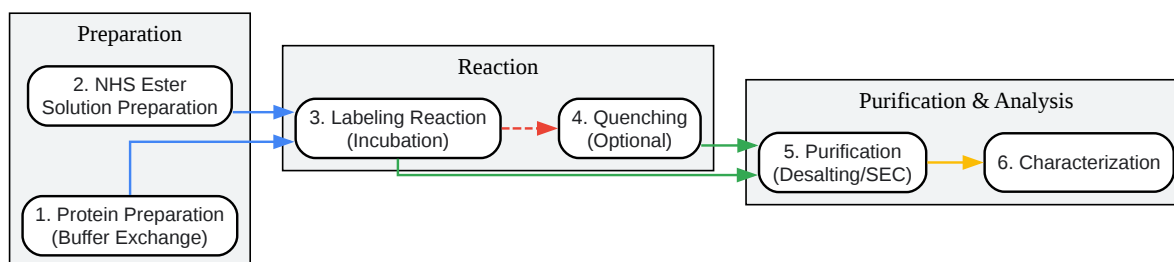
Quantitative Data Summary

The degree of labeling can be influenced by several factors including the protein concentration, the molar ratio of NHS ester to protein, pH, and reaction time. The following table provides a general guideline for labeling antibodies with PEG-NHS esters.

Parameter	Recommended Range	Notes
Protein Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.
Molar Excess of NHS Ester	10 to 20-fold	A 20-fold molar excess typically results in 4-6 linkers per antibody.[1][2][3] This should be optimized for each specific protein and application.
Reaction pH	7.2 - 8.5	Optimal pH is typically 8.3-8.5 for efficient reaction with primary amines.[4]
Reaction Time	30 - 120 minutes	Can be performed at room temperature or on ice for longer durations.[4]
Organic Solvent Conc.	< 10% (v/v)	The final concentration of DMSO or DMF in the reaction mixture should be kept low to avoid protein denaturation.

Visualizations

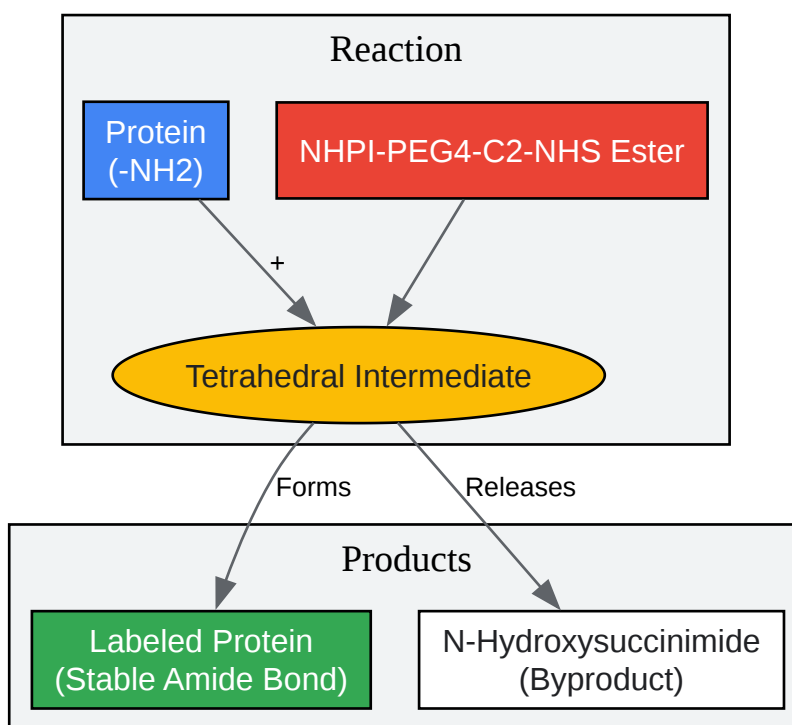
Experimental Workflow Diagram



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Caption: Step-by-step workflow for **NHPI-PEG4-C2-NHS ester** labeling of proteins.

Signaling Pathway: Amine-Reactive Labeling Chemistry



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Caption: Reaction mechanism of NHS ester with a primary amine on a protein.

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